molecular formula C18H21NO5 B13374362 Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate

Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate

Cat. No.: B13374362
M. Wt: 331.4 g/mol
InChI Key: QIEZTEDHUFCJPG-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5210~3,8~]decane-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzoyl chloride derivative with an appropriate tricyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyl group may produce a benzyl derivative.

Scientific Research Applications

Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate: shares similarities with other tricyclic compounds, such as tropane alkaloids and certain indole derivatives.

    Tropane Alkaloids: These compounds have a similar tricyclic structure and are known for their biological activities, including as neurotransmitter inhibitors.

    Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups, which allow for diverse chemical modifications and applications.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.03,8]decane-5-carboxylate

InChI

InChI=1S/C18H21NO5/c1-2-23-16(21)19-10-13-8-17(9-14(11-19)18(13,22)24-17)15(20)12-6-4-3-5-7-12/h3-7,13-14,22H,2,8-11H2,1H3

InChI Key

QIEZTEDHUFCJPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CC3(CC(C1)C2(O3)O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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